3-Propylthiazolidin-2-imine
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Overview
Description
3-Propylthiazolidin-2-imine is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propylthiazolidin-2-imine typically involves the reaction of an aldimine, an alkyne, and isothiocyanates. This reaction proceeds via a 5-exo digonal cyclization of a propargyl thiourea, formed in situ in the presence of a zinc(II) catalyst . The reaction conditions often include the use of dichloromethane as a solvent and scandium(III) triflate as a catalyst at low temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for higher yield, purity, and selectivity. This may include the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions: 3-Propylthiazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Alkylated thiazolidin-2-imines.
Scientific Research Applications
3-Propylthiazolidin-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Propylthiazolidin-2-imine involves its interaction with specific molecular targets, such as enzymes. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition is facilitated by the compound’s ability to form stable complexes with the enzyme’s active site, disrupting its normal function .
Comparison with Similar Compounds
Thiazolidin-4-one: Known for its anticancer and antimicrobial activities.
Thiazolidin-2-one: Exhibits anti-inflammatory and antioxidant properties.
Thiazolidine: A precursor to various biologically active compounds.
Uniqueness: 3-Propylthiazolidin-2-imine stands out due to its specific structural features, such as the propyl group at the third position, which enhances its biological activity and selectivity compared to other thiazolidine derivatives .
Properties
Molecular Formula |
C6H12N2S |
---|---|
Molecular Weight |
144.24 g/mol |
IUPAC Name |
3-propyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C6H12N2S/c1-2-3-8-4-5-9-6(8)7/h7H,2-5H2,1H3 |
InChI Key |
SVSBMCBDEBWCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCSC1=N |
Origin of Product |
United States |
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